molecular formula C19H24N4O3S B14956111 Methyl 2-({[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate

Methyl 2-({[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate

Cat. No.: B14956111
M. Wt: 388.5 g/mol
InChI Key: QTFATXRTCFYAIJ-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothieno-pyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a piperidine ring, which is often found in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the benzothieno-pyrimidine core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often includes esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzothieno-pyrimidine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenated compounds and strong bases or acids are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The benzothieno-pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidyl]carbonyl}amino)acetate is unique due to its specific combination of the benzothieno-pyrimidine core and the piperidine ring. This structure provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 2-[[1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]acetate

InChI

InChI=1S/C19H24N4O3S/c1-26-15(24)10-20-18(25)12-6-8-23(9-7-12)17-16-13-4-2-3-5-14(13)27-19(16)22-11-21-17/h11-12H,2-10H2,1H3,(H,20,25)

InChI Key

QTFATXRTCFYAIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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